molecular formula C18H14N6OS B482427 3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 825605-11-6

3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482427
CAS No.: 825605-11-6
M. Wt: 362.4g/mol
InChI Key: ZOKPESJFPMYLNV-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of triazolo-thiadiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is notable for its simplicity and lack of need for a catalyst.

Chemical Reactions Analysis

3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and methoxyphenyl moieties, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(Benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolo-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

825605-11-6

Molecular Formula

C18H14N6OS

Molecular Weight

362.4g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N6OS/c1-25-15-9-5-2-6-12(15)17-22-24-16(20-21-18(24)26-17)10-23-11-19-13-7-3-4-8-14(13)23/h2-9,11H,10H2,1H3

InChI Key

ZOKPESJFPMYLNV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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